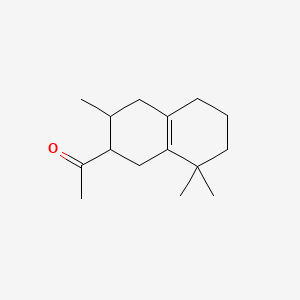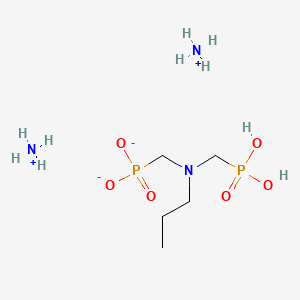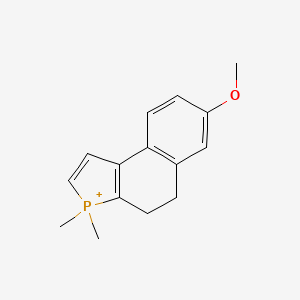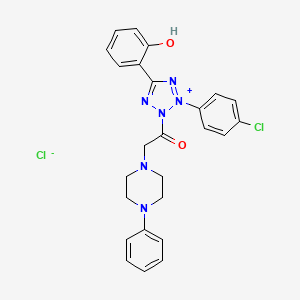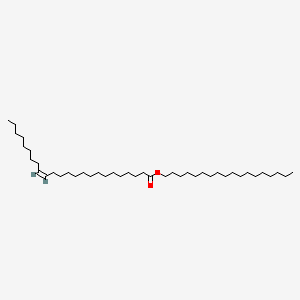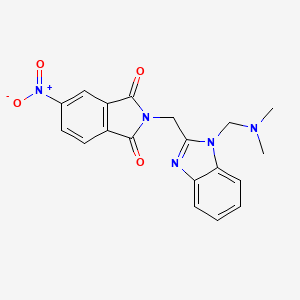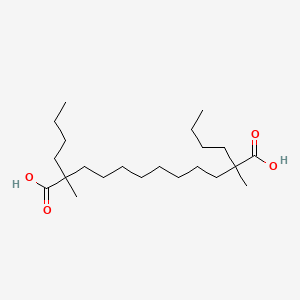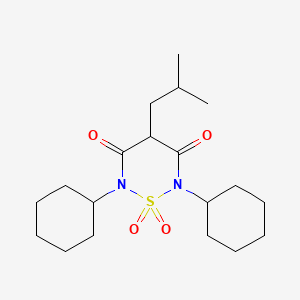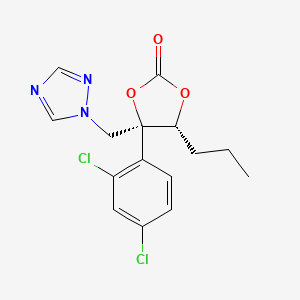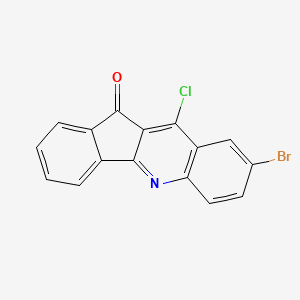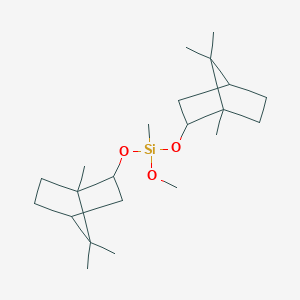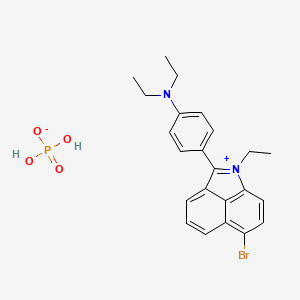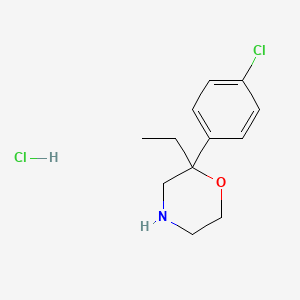
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group and an ethyl group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then cyclized with diethylene glycol to form the morpholine ring. The final product is obtained by treating the morpholine derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted morpholine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride
- 2-(4-Bromophenyl)-2-ethylmorpholine hydrochloride
- 2-(4-Chlorophenyl)-2-propylmorpholine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-2-ethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
特性
CAS番号 |
109461-23-6 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-ethylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-2-12(9-14-7-8-15-12)10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
InChIキー |
RBJROUHOUYSHRP-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


